REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([CH2:8][C:9](OCC)=[O:10])=O)=[CH:4][CH:3]=1.[CH3:16][NH:17][NH2:18]>C(O)C>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]2[NH:18][N:17]([CH3:16])[C:9](=[O:10])[CH:8]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)CC(=O)OCC)C=C1
|
Name
|
methylhydrazine
|
Quantity
|
202 mg
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred over night at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and to the residue
|
Type
|
CUSTOM
|
Details
|
was purified by the use of silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1NN(C(C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 199 mg | |
YIELD: CALCULATEDPERCENTYIELD | 43.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |